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Compound of Interest

Compound Name: Aurachin C

Cat. No.: B033772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Aurachin C, a quinoline alkaloid known for its antibiotic properties. The information presented

herein is intended to assist researchers in the identification, characterization, and further

development of this and related compounds. This document details its nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for

such analyses, and visualizes the underlying workflows and structural correlations.

Core Spectroscopic Data
The structural elucidation of Aurachin C is heavily reliant on a combination of one- and two-

dimensional NMR spectroscopy, alongside high-resolution mass spectrometry. These

techniques provide detailed insights into the molecular formula, connectivity, and

stereochemistry of the molecule.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) with Fast Atom Bombardment (FAB) ionization

confirms the molecular formula of Aurachin C as C₂₅H₃₃NO₂.

Table 1: High-Resolution Mass Spectrometry Data for Aurachin C
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Parameter Value

Molecular Formula C₂₅H₃₃NO₂

Calculated Mass ([M+H]⁺) 380.2590

Measured Mass ([M+H]⁺) 380.2592[1]

Exact Mass 379.251129295 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide the foundational information for determining the carbon-

hydrogen framework of Aurachin C. The data presented was acquired in methanol-d₄

(CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for Aurachin C (270 MHz, CD₃OD)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constants (J)
Hz

8.28 dd 1H H-5 8.2, 1.2

7.98 d 1H H-8 8.5

7.71 ddd 1H H-7 8.5, 7.2, 1.2

7.40 ddd 1H H-6 8.2, 7.2, 1.35

4.95–5.17 m 2H H-2', H-6'
Not explicitly

provided

3.47 d 3H H-1' 6.8

2.57 s 3H 2-CH₃

1.85–2.15 m 8H
H-4', H-5', H-8',

H-9'

Not explicitly

provided

1.81 s 3H 3'-CH₃

1.61 s 3H 7'-CH₃

1.56 s 3H 11'-CH₃

1.53 s 3H 12'-CH₃

Note: The assignments are based on the total synthesis data and standard quinoline

numbering.[1]

Table 3: ¹³C NMR Spectroscopic Data for Aurachin C (67.5 MHz, CD₃OD)
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Chemical Shift (δ) ppm Assignment

175.3 C-4

151.7 C-2

141.6 C-8a

137.0 C-10'

136.7 C-3' or C-7'

133.5 C-3' or C-7'

132.7 C-7

127.0 C-5

126.1 C-6

126.0 C-4a

125.9 C-6'

125.7 C-2'

124.5 C-8

121.0 C-3

116.8 Unassigned

41.52 C-5' or C-9'

41.48 C-5' or C-9'

28.5 C-1'

28.2 C-4' or C-8'

26.6 C-4' or C-8'

26.4 11'-CH₃

18.4 2-CH₃

17.1 12'-CH₃
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16.8 7'-CH₃

15.8 3'-CH₃

Note: The assignments are based on the total synthesis data and are consistent with related

quinoline structures.[1]

Experimental Protocols
While a specific detailed protocol for the original isolation and spectroscopic analysis of

Aurachin C is not readily available, the following represents a standard methodology for the

characterization of quinoline alkaloids.

NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance

series instrument.[2]

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). The

solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton

resonances (typically 0-10 ppm).

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton

decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are generally required.

2D NMR Acquisition (HSQC & HMBC):

HSQC (Heteronuclear Single Quantum Coherence): This experiment is performed to

determine direct one-bond proton-carbon correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying

two- and three-bond correlations between protons and carbons, which helps in assembling

the molecular structure by connecting different spin systems.

Mass Spectrometry
High-resolution mass spectra are essential for determining the elemental composition of the

molecule.

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as

methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, for instance, a magnetic sector

instrument with Fast Atom Bombardment (FAB) or a more modern Orbitrap or TOF

instrument with Electrospray Ionization (ESI), is used.

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-

charge ratio (m/z) of the molecular ion is measured with high precision to allow for the

calculation of the elemental formula.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product like Aurachin C and the key structural correlations derived from 2D NMR data

that are fundamental to its structure elucidation.
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General workflow for the isolation and spectroscopic characterization of Aurachin C.
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Key HMBC correlations for the structural elucidation of Aurachin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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